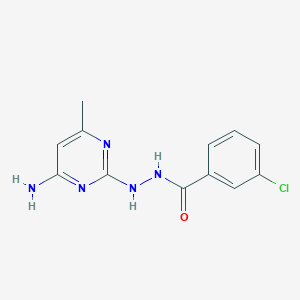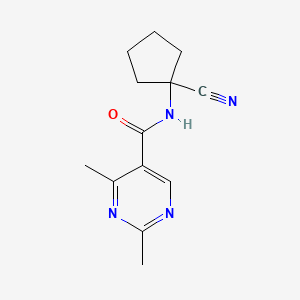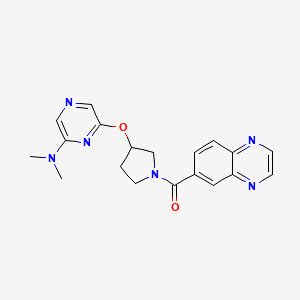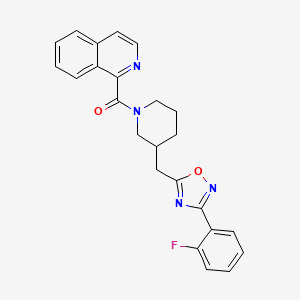![molecular formula C15H8BrF5OS B2828959 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone CAS No. 477320-12-0](/img/structure/B2828959.png)
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone, also known as 4-bromo-3-pentafluorophenylsulfanylpropiononitrile, is an important organic compound used in various scientific research applications. It is a fluorinated derivative of propiononitrile and is used as a starting material in the synthesis of various organic compounds. It is also used as a catalyst in various reactions and as a reagent in various analytical techniques. This compound has a wide range of applications in the fields of chemistry, biochemistry, pharmacology and medicine.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is used in various scientific research applications. It is used as a starting material in the synthesis of various organic compounds. It is also used as a catalyst in various reactions and as a reagent in various analytical techniques. It is also used in the development of new pharmaceuticals and in the synthesis of various fluorinated compounds. It is also used in the synthesis of novel drugs and in the development of new materials.
Mechanism of Action
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone acts as a catalyst in various reactions. It acts as a nucleophilic agent and helps to activate the reactants in the reaction. It also helps to increase the rate of reaction and helps to reduce the amount of energy required for the reaction. It also helps to reduce the amount of by-products formed in the reaction.
Biochemical and Physiological Effects
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone has not been studied in detail for its biochemical and physiological effects. However, its fluorinated derivatives are known to have various biological effects. For example, they have been found to possess anti-inflammatory and anti-cancer activities. They have also been found to modulate the activity of enzymes involved in the metabolism of drugs and hormones.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone has several advantages as a reagent in laboratory experiments. It is a relatively stable compound and is relatively easy to handle. It is also relatively inexpensive and is readily available. However, it is also important to note that this compound is toxic and should be handled with caution.
Future Directions
There are several potential future directions for the use of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone. These include its use in the synthesis of new pharmaceuticals and materials, its use in the development of new catalysts and reagents, its use in the development of new analytical techniques, and its use in the development of new drugs and materials. Additionally, further research could be done to explore the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is typically carried out in a two-step process. The first step involves the reaction of 4-bromophenylsulfanylpropiononitrile with 2,3,4,5,6-pentafluorophenylsulfanylpropiononitrile in the presence of an acid catalyst. This reaction results in the formation of the desired compound. The second step involves the reaction of the compound with an aqueous solution of sodium hydroxide to produce the desired product.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3,4,5,6-pentafluorophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF5OS/c16-8-3-1-7(2-4-8)9(22)5-6-23-15-13(20)11(18)10(17)12(19)14(15)21/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUXKHLHWMXAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone | |
CAS RN |
477320-12-0 |
Source


|
| Record name | 1-(4-BROMOPHENYL)-3-((2,3,4,5,6-PENTAFLUOROPHENYL)THIO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2828876.png)






![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)
![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)



